molecular formula C11H10FN3OS B14986832 N-(4-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(4-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14986832
M. Wt: 251.28 g/mol
InChI Key: QYRBSJVCPNHXLA-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-fluorobenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent. It has been found to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a fluorophenyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H10FN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)

InChI Key

QYRBSJVCPNHXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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